Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is generally understood that environmental factors can significantly influence the action and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Morpholinosulfonyl Substitution: The morpholinosulfonyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Morpholine derivatives, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of novel anti-inflammatory and anticancer agents.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-(morpholinosulfonyl)benzamido)-4-methylthiazole-5-carboxylate: Similar structure but with variations in the positioning of functional groups.
4-Phenyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate: Contains a phenyl group instead of a methyl group.
Uniqueness
Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinosulfonyl group, in particular, is crucial for its interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-3-27-17(23)15-12(2)19-18(28-15)20-16(22)13-5-4-6-14(11-13)29(24,25)21-7-9-26-10-8-21/h4-6,11H,3,7-10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGOWYSIEKCRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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